Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate
Description
This compound is a highly sulfonated azo dye featuring a naphthalene backbone functionalized with triazinylamino, hydroxy, and arylazo groups. Its structure includes three sodium sulfonate groups, enhancing water solubility and making it suitable for textile or industrial dye applications . The chloro and sulphonatomethyl anilino substituents on the triazine ring contribute to its stability and chromatic properties.
Properties
CAS No. |
29779-17-7 |
|---|---|
Molecular Formula |
C26H17ClN7Na3O10S3 |
Molecular Weight |
788.1 g/mol |
IUPAC Name |
trisodium;7-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c27-24-29-25(31-26(30-24)34(14-45(36,37)38)17-6-2-1-3-7-17)28-16-10-11-18-15(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-8-4-5-9-20(19)46(39,40)41;;;/h1-13,35H,14H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChI Key |
URISCLHIRMNPMI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves multiple steps. Initially, the appropriate aromatic amines are diazotized and then coupled with naphthol derivatives. The resulting azo compound is then reacted with chlorotriazine derivatives under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Industry: The dye is widely used in textile, paper, and leather industries for coloring purposes.
Mechanism of Action
The mechanism of action of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves its interaction with various molecular targets. The compound binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Research Findings and Implications
- Stability vs. Degradation: The compound’s sulfonate groups enhance solubility but may reduce bioavailability for microbial degradation, increasing environmental persistence .
- Industrial Relevance: Structural parallels to CAS 70528-89-1 () indicate utility in high-performance dyes, though fluorine substituents in the latter may offer superior lightfastness .
Biological Activity
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate, commonly referred to as Trisodium 7, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and therapeutic contexts.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C27H19ClN7Na3O10S3 |
| Molecular Weight | 802.098 g/mol |
| CAS Number | 85455-58-9 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Structure
The structure of Trisodium 7 features a complex arrangement of functional groups including sulfonate, triazine, and azo moieties which contribute to its unique biological activity.
Antimicrobial Properties
Trisodium 7 has demonstrated notable antimicrobial activity against various bacterial strains. In a study evaluating the effectiveness of several antimicrobial agents on foodborne pathogens, Trisodium 7 was shown to be effective in reducing microbial populations significantly. The study involved dipping chicken legs in a solution containing Trisodium 7, which resulted in an average reduction of bacterial counts by approximately 0.87 log CFU/g for gram-positive bacteria and 1.28 log CFU/g for gram-negative bacteria .
The mechanism by which Trisodium 7 exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of the triazine ring and sulfonate groups likely enhances its solubility and interaction with microbial cells, facilitating its uptake and subsequent action.
Case Studies
- Food Safety Applications : In a controlled study, chicken legs treated with Trisodium 7 showed a significant reduction in Listeria monocytogenes and Salmonella Enteritidis populations during storage at refrigeration temperatures. This underscores its potential as a food preservative .
- Therapeutic Potential : Research indicates that compounds similar to Trisodium 7 have been explored for their potential in treating infections caused by resistant bacterial strains. The compound's ability to target specific bacterial pathways may offer new avenues for antibiotic development.
Toxicity and Safety Profile
While Trisodium 7 exhibits antimicrobial properties, it is essential to assess its toxicity profile. Current assessments indicate that the constituent ions are generally regarded as safe at low concentrations, with no significant systemic effects expected when used appropriately . However, further studies are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
